molecular formula C11H10Cl2N2O2S B2912584 1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride CAS No. 1156603-59-6

1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride

Cat. No. B2912584
CAS RN: 1156603-59-6
M. Wt: 305.17
InChI Key: ZLOLKNUHCVDATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride, commonly known as CDMP, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole and has a molecular weight of 326.78 g/mol. CDMP is widely used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

CDMP acts as an electrophile and reacts with nucleophiles, such as the amino groups of proteins and peptides. The reaction results in the formation of a covalent bond between CDMP and the nucleophile, which modifies the structure and function of the protein or peptide. CDMP is selective for amino groups and does not react with other functional groups, such as carboxylic acids and hydroxyl groups.
Biochemical and Physiological Effects
CDMP has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CDMP can also modify the activity of enzymes involved in the metabolism of drugs and xenobiotics. Additionally, CDMP has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMP is its selectivity for amino groups, which allows for the specific modification of proteins and peptides. CDMP is also stable and easy to handle in the laboratory. However, CDMP can be toxic and should be handled with care. Additionally, CDMP is relatively expensive compared to other reagents used in protein modification.

Future Directions

There are several future directions for the use of CDMP in scientific research. One potential application is in the development of novel inhibitors for enzymes involved in disease pathways. CDMP can also be used to study protein-protein interactions and the mechanisms of enzyme catalysis. Additionally, CDMP can be modified to introduce other functional groups, which can expand its range of applications in biochemistry and pharmacology.
Conclusion
In conclusion, CDMP is a valuable reagent in scientific research due to its unique properties and applications. Its selectivity for amino groups and stability make it a useful tool for protein modification and the development of enzyme inhibitors. CDMP has a range of biochemical and physiological effects and has potential applications in the study of disease pathways and enzyme mechanisms.

Synthesis Methods

CDMP can be synthesized by reacting 4-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of thionyl chloride. The reaction results in the formation of CDMP as a white crystalline solid.

Scientific Research Applications

CDMP is used in scientific research as a reagent to modify proteins and peptides. It is commonly used to introduce sulfonamide groups into peptides and proteins, which can be used to study protein-protein interactions and enzyme mechanisms. CDMP is also used in the synthesis of inhibitors for various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLKNUHCVDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.